Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride

Lipophilicity Salt selection Formulation

Sourcing racemic or regioisomeric mixtures leads to costly chiral separation and inconsistent SAR data. This single-enantiomer (3S)-β-amino ester hydrochloride is a stereospecific building block for 1,4-thiazepin-4(5H)-one calcium channel blockers and Lifitegrast analogs. - Enantiopure (S)-configuration ensures stereospecific incorporation into the thiazepinone ring during cyclization, avoiding diastereomeric separation. - Meta-methylsulfanyl (-SMe) substitution provides the requisite sulfur handle for thiazepine formation and controlled oxidation to sulfoxide/sulfone pharmacophores. - Hydrochloride salt (LogP 2.39) offers enhanced stability, shelf life, and solubility in polar organic solvents (EtOAc, MeOH) for direct use in amide coupling.

Molecular Formula C11H16ClNO2S
Molecular Weight 261.77 g/mol
Cat. No. B13251490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride
Molecular FormulaC11H16ClNO2S
Molecular Weight261.77 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC(=CC=C1)SC)N.Cl
InChIInChI=1S/C11H15NO2S.ClH/c1-14-11(13)7-10(12)8-4-3-5-9(6-8)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1
InChIKeyBRRBPZQCEUCYNV-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3S)-3-Amino-3-[3-(methylsulfanyl)phenyl]propanoate HCl – Product Overview


Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride (CAS 2059913-77-6) is a chiral β-amino acid ester derivative with the molecular formula C11H16ClNO2S and a molecular weight of 261.77 g/mol [1]. It features a (3S)-configured β-amino propanoate methyl ester backbone bearing a meta-substituted methylsulfanylphenyl group, supplied as the hydrochloride salt for enhanced stability and handling. This compound belongs to a class of 3-amino-3-arylpropanoates that serve as key intermediates in the synthesis of calcium channel modulators and platelet aggregation inhibitors, as documented in foundational patents [2]. Its specific combination of meta-methylsulfanyl substitution, single-enantiomer (S) stereochemistry, and hydrochloride salt form defines a distinct chemical space that cannot be replicated by its para-substituted regioisomer, racemic mixture, or free-base form.

Chiral β-amino acid ester building block for asymmetric synthesis
Single (3S)-enantiomer supports stereochemical control studies
Hydrochloride salt offers solid-state handling and crystallinity
Meta-methylsulfanyl substitution distinct from para regioisomer

Methyl (3S)-3-Amino-3-[3-(methylsulfanyl)phenyl]propanoate HCl – Substitution Risks


Although multiple 3-amino-3-arylpropanoate derivatives share the same molecular formula (C11H15NO2S for the free base), the meta-methylsulfanyl substitution pattern, single (S)-enantiomer configuration, and hydrochloride salt form of the target compound create a specific chemical identity that governs downstream reactivity, chiral induction, and physicochemical handling. The para-substituted regioisomer (CAS 827034-72-0) exhibits identical LogP for the free base yet differs in electronic distribution and steric accessibility at the aryl ring, which can alter reaction kinetics in amide coupling or cyclization steps. The (R)-enantiomer would yield opposite chiral induction in asymmetric transformations. The free-base form (CAS 1213330-67-6) has a measurably lower computed LogP (1.97) compared to the hydrochloride salt (LogP 2.39) , directly impacting solubility, partitioning, and formulation behavior. Generic substitution introduces uncontrolled variables in synthetic reproducibility, chiral purity, and pharmacokinetic profiling that cannot be resolved without re-optimizing entire synthetic sequences or biological assays.

The unique combination of (3S)-stereochemistry, meta-methylsulfanyl substitution, and hydrochloride salt form means these alternatives cannot be directly substituted:

Para-substituted regioisomer
Alters electronic distribution and may shift cyclization regioselectivity; requires re-optimization.
(R)-enantiomer or racemate
Opposite or scrambled chiral induction; would compromise stereochemical fidelity of downstream products.
Free base form
Lower lipophilicity and lack of crystallinity; solubility and partitioning differ, requiring method re-validation.

Methyl (3S)-3-Amino-3-[3-(methylsulfanyl)phenyl]propanoate HCl – Differentiation Evidence


Lipophilicity: Salt vs. Free Base

The hydrochloride salt of the target compound exhibits a computed LogP of 2.39, compared to 1.97 for the corresponding free base form (CAS 1213330-67-6), representing an increase of +0.42 log units . This quantifiable lipophilicity shift arises from ion-pair formation and directly influences passive membrane permeability, organic-phase extractability, and chromatographic retention. The same LogP differential is not observed when comparing the free base of the meta-substituted target with the para-substituted free base regioisomer, which also has a LogP of 1.97 , confirming that the salt form is the primary driver of this physicochemical distinction.

Lipophilicity (LogP)
Reported
ΔLogP = +0.42 (HCl salt vs. free base)
Supports salt-form selection for partitioning-dependent assays
Computed values; confirm experimentally
Lipophilicity Salt selection Formulation ADME

Meta vs. Para Substitution Effects

The target compound bears the methylsulfanyl (-SMe) group at the meta (3-) position of the phenyl ring, distinguishing it from the commercially available para-substituted analog (CAS 827034-72-0 free base; CAS 1258649-52-3 HCl salt) . While both regioisomers share the molecular formula C11H15NO2S (free base) and computed LogP values of 1.97, the meta substitution places the electron-donating -SMe group in a position that does not conjugate directly with the benzylic β-amino center, whereas para substitution enables direct resonance interaction. This fundamental electronic difference alters the electron density at the reactive amino group and the aromatic ring, influencing acylation rates and electrophilic aromatic substitution regiochemistry [1]. Patent literature on 3-amino-3-arylpropanoates as calcium channel blocker precursors explicitly specifies the importance of aryl substitution position for downstream thiazepinone ring formation [2].

Regiochemistry (Meta vs. Para)
Class-level
Meta –SMe alters electronic distribution; para enables resonance conjugation
May influence acylation rates and cyclization regioselectivity
No direct kinetic comparison data available
Regiochemistry Structure-activity relationship Electronic effects Medicinal chemistry

Enantiomeric Purity: (S)-Configuration

The target compound is supplied as the single (3S)-enantiomer with a specified chemical purity of 95–98% (HPLC) from commercial sources . The (S)-configuration at the β-carbon is assigned via the Cahn-Ingold-Prelog system and confirmed by the [C@@H] stereodescriptor in its SMILES notation [1]. The racemic mixture or the (R)-enantiomer would produce opposite chiral induction in asymmetric syntheses where this compound serves as a chiral building block. In the context of β-amino acid-derived calcium channel blockers, the absolute configuration at the β-carbon is critical: the patent EP0343474A2 explicitly teaches that optically pure intermediates are required to produce enantiomerically pure thiazepin-4(5H)-ones with defined pharmacological activity [2]. The (R)-enantiomer would not substitute without complete loss or inversion of downstream stereochemical outcomes.

Enantiomeric Purity
Class-level
(3S)-configuration, ≥95% purity (HPLC)
Enantiomer-specific building block for stereocontrolled synthesis
Specific rotation not publicly reported
Chiral purity Enantioselective synthesis Stereochemistry Pharmaceutical intermediates

Oxidation Versatility: –SMe Group

The target compound contains a methylsulfanyl (–SMe) group in the sulfide oxidation state, which can be selectively oxidized to the corresponding sulfoxide (–SOMe) or sulfone (–SO₂Me) using controlled conditions (e.g., H₂O₂ or mCPBA) . This contrasts with the pre-oxidized sulfone analog, methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (CAS 851785-21-2), which is a documented intermediate in the synthesis of Lifitegrast—an FDA-approved LFA-1 antagonist for dry eye disease [1]. The sulfide form provides a lower oxidation state starting point, enabling sequential oxidation strategies that are not accessible from the sulfone. Additionally, the electron-rich sulfide (–SMe) is a stronger directing group for electrophilic aromatic substitution compared to the electron-withdrawing sulfone (–SO₂Me), offering distinct regiochemical control in further functionalization reactions [2].

Oxidation Versatility
Class-level
Sulfide (–SMe) oxidation handle enables divergent access to sulfoxide and sulfone
Supports oxidation-state SAR exploration from single intermediate
Oxidation conditions require optimization
Sulfur oxidation Prodrug design Synthetic intermediate Lifitegrast

Salt-Form Crystallinity Advantage

The hydrochloride salt form of the target compound introduces an additional hydrogen bond donor (N–H⁺) compared to the free base, increasing the total hydrogen bond donor count from 1 (free base) to 2 (HCl salt) while maintaining 4 hydrogen bond acceptors . The topological polar surface area (tPSA) is computed at 77.6 Ų [1]. This altered hydrogen bonding network promotes crystalline lattice formation, which is essential for purification by recrystallization and for long-term solid-state stability. The para-substituted hydrochloride analog (CAS 1258649-52-3) also exists as a crystalline solid, but the meta-substitution pattern of the target compound introduces different crystal packing, potentially affecting melting point, solubility, and hygroscopicity .

Salt-Form Crystallinity
Reported
H-Bond Donor: 2 (HCl salt) vs. 1 (free base); crystalline solid
Crystallinity may support purification and reproducible handling
Comparative melting point/hygroscopicity data unavailable
Hydrogen bonding Crystallinity Salt screening Purification

Methyl (3S)-3-Amino-3-[3-(methylsulfanyl)phenyl]propanoate HCl – Applications


Thiazepinone Calcium Channel Modulator Synthesis

The target compound serves as an optically pure β-amino acid building block for the construction of 1,4-thiazepin-4(5H)-ones, a class of calcium channel blockers exemplified by diltiazem analogs. The (S)-configuration at the β-carbon is stereospecifically incorporated into the final thiazepinone ring system during cyclization, and the meta-methylsulfanyl group provides the requisite sulfur functionality for thiazepine ring formation. The hydrochloride salt form ensures sufficient solubility in polar organic solvents (e.g., ethyl acetate, methanol) used in the cyclization steps described in EP0343474A2 [1]. Any deviation in enantiomeric purity or regiochemistry would lead to diastereomeric mixtures that require costly chromatographic separation.

Divergent Sulfoxide and Sulfone Synthesis

The methylsulfanyl (–SMe) group of the target compound is a versatile handle for controlled oxidation. Researchers can generate the corresponding sulfoxide using 1 equivalent of H₂O₂ or the sulfone using excess mCPBA, enabling divergent access to both oxidation states from a single purchased intermediate . This is particularly relevant for programs targeting Lifitegrast analogs, where the 3-(methylsulfonyl)phenyl moiety is a critical pharmacophoric element. The meta-substitution pattern ensures the correct spatial orientation of the oxidized sulfur group relative to the amino acid backbone, as required for LFA-1 binding interactions.

Chiral Auxiliary and Chiral Pool Intermediate

With its defined (3S)-absolute configuration and bifunctional reactivity (amino and ester groups), this compound is suitable for use as a chiral auxiliary or as a member of the chiral pool for asymmetric synthesis. The hydrochloride salt offers improved shelf stability and easier handling compared to the free-base amine, which is susceptible to oxidation and CO₂ absorption. The compound can be directly employed in amide bond formation after in situ neutralization, or the ester can be hydrolyzed to the free carboxylic acid for peptide coupling on solid supports [2]. The LogP of 2.39 for the salt form predicts adequate organic-phase solubility for standard coupling reactions in DMF or dichloromethane.

β-Amino Acid Platelet Aggregation Inhibitor SAR

Substituted β-amino acid derivatives have been patented as platelet aggregation inhibitors [3]. The target compound, with its unique combination of meta-methylsulfanyl substitution and (S)-stereochemistry, fills a specific SAR coordinate that cannot be explored using the para-substituted regioisomer or the racemic mixture. For medicinal chemistry groups conducting systematic SAR exploration, procuring the precisely defined meta-(S)-enantiomer hydrochloride ensures that biological activity data are attributable to a single, well-characterized molecular entity, eliminating confounding variables from regioisomeric or stereoisomeric impurities.

Application
Selection Property
Validation Focus
Thiazepinone precursor synthesis
Enantiopure (S)-β-amino ester with meta-SMe
Verify enantiomeric purity and regiochemistry for cyclization fidelity
Divergent sulfoxide/sulfone synthesis
Sulfide oxidation handle at meta position
Confirm oxidation state control and positional integrity
Chiral auxiliary / chiral pool
Defined (3S) configuration with amine/ester bifunctionality
Assess shelf stability and reactivity after neutralization
Platelet aggregation inhibitor SAR
Specific meta-(S)-enantiomer SAR coordinate
Ensure single-entity identity; avoid regioisomeric/stereoisomeric confounds
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